molecular formula C17H16N4O2S B2661840 N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 933238-32-5

N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2661840
CAS RN: 933238-32-5
M. Wt: 340.4
InChI Key: WWXHSZNEQKQMCC-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole is a versatile scaffold widely studied in medicinal chemistry . It’s an electron-deficient monomer that has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .


Synthesis Analysis

The synthesis of compounds containing the benzo[c][1,2,5]thiadiazole motif often involves reactions like Sonogashira and Stille reactions .


Molecular Structure Analysis

The benzo[c][1,2,5]thiadiazole motif is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole .


Chemical Reactions Analysis

The photocatalyst-free, visible-light promoted, direct conversion of C (sp2)–H to C (sp2)–N method has been reported for benzo[c][1,2,5]thiadiazole .


Physical And Chemical Properties Analysis

Compounds containing the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They exhibit high stability, high porosity, and high fluorescence performance .

Scientific Research Applications

Discovery and Preclinical Profiling of 3 [4-(Morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor Synthesis and Biological Evaluation of Novel N-[3-fluoro-4-(morpholin-4-yl)aryl]thiazol-2-amine Derivatives Crystal structure of a new phenyl(morpholino)methanethione derivative

Safety And Hazards

While specific safety and hazard information for “N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is not available, it’s important to note that compounds containing the thiadiazole ring can be toxic and pose a threat to human health and the environment .

Future Directions

The development of novel, more effective therapeutics using the thiadiazole ring is a current area of research . The potential of these compounds as visible-light organophotocatalysts is also being explored .

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(12-1-6-15-16(11-12)20-24-19-15)18-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXHSZNEQKQMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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